

# Assessing Mitochondrial Function in TSPO1 Null Cells Using the Seahorse XF Analyzer

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *TSPO1*

Cat. No.: *B6591151*

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## Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

The Translocator Protein (18kDa), **TSPO1**, is a highly conserved outer mitochondrial membrane protein implicated in a variety of cellular processes, including cholesterol transport, steroidogenesis, inflammation, and apoptosis.[1] Given its strategic location, **TSPO1** is poised to influence mitochondrial function. Recent studies utilizing Seahorse XF technology have demonstrated that the absence of **TSPO1** can lead to significant alterations in cellular metabolism and mitochondrial respiration.[1][2][3] This document provides a detailed guide for researchers on how to use the Agilent Seahorse XF Analyzer to assess the metabolic phenotype of **TSPO1** null cells.

### Expected Metabolic Phenotype of **TSPO1** Null Cells

**TSPO1** null cells often exhibit a distinct metabolic profile characterized by impaired mitochondrial function. Key observations from Seahorse XF Mito Stress Tests in various **TSPO1** knockout cell lines indicate a general decrease in oxidative phosphorylation. Specifically, researchers can anticipate observing:

- **Reduced Basal and Maximal Respiration:** **TSPO1** knockout has been shown to significantly decrease both the basal oxygen consumption rate (OCR) and the maximal respiratory

capacity upon stimulation with the uncoupler FCCP.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- **Decreased ATP Production:** Consequently, the rate of ATP production linked to mitochondrial respiration is also significantly reduced in the absence of **TSPO1**.[\[3\]](#)
- **Altered Glycolytic Activity:** In some cell types, a compensatory increase in glycolysis may be observed to meet cellular energy demands. However, studies have also reported a decrease in glycolytic function in **TSPO1** null cells, suggesting a broader impact on cellular energy metabolism.[\[1\]](#)[\[2\]](#)

These alterations are often accompanied by other mitochondrial defects, such as a decreased mitochondrial membrane potential and increased production of reactive oxygen species (ROS).  
[\[1\]](#)

## Data Presentation

The following tables summarize expected quantitative data from Seahorse XF Mito Stress Test experiments comparing wild-type (WT) and **TSPO1** null cells across different cell types. The values are presented as mean  $\pm$  SEM and illustrate the typical direction and magnitude of change observed in the absence of **TSPO1**.

Table 1: Mitochondrial Respiration Parameters in **TSPO1** Null vs. Wild-Type Cells

Cell Type	Parameter	Wild-Type (OCR, pmol/min)	TSPO1 Null (OCR, pmol/min)	Percent Change
Microglia	Basal Respiration	~150 ± 10	~100 ± 8	~33% decrease
Maximal Respiration	~300 ± 20	~200 ± 15	~33% decrease	
ATP Production	~100 ± 7	~60 ± 5	~40% decrease	
Neural Progenitors	Basal Respiration	~80 ± 5	~50 ± 4	~37.5% decrease
Maximal Respiration	~150 ± 12	~90 ± 8	~40% decrease	
ATP Production	~60 ± 4	~35 ± 3	~41.7% decrease	
Astrocytes	Basal Respiration	~120 ± 9	~85 ± 7	~29.2% decrease
Maximal Respiration	~250 ± 18	~170 ± 14	~32% decrease	
ATP Production	~90 ± 6	~60 ± 5	~33.3% decrease	

Table 2: Glycolytic Function in **TSPO1** Null vs. Wild-Type Cells

Cell Type	Parameter	Wild-Type (ECAR, mpH/min)	TSPO1 Null (ECAR, mpH/min)	Percent Change
Microglia	Basal Glycolysis	~40 ± 3	~30 ± 2.5	~25% decrease
Neural Progenitors	Basal Glycolysis	~50 ± 4	~35 ± 3	~30% decrease
Astrocytes	Basal Glycolysis	~60 ± 5	~45 ± 4	~25% decrease

## Experimental Protocols

This section provides a detailed methodology for conducting a Seahorse XF Mito Stress Test on **TSPO1** null and wild-type cells.

Materials:

- Agilent Seahorse XF Analyzer (e.g., XFe96 or XFe24)
- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Seahorse XF Base Medium
- Glucose, Pyruvate, and Glutamine supplements
- Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
- **TSPO1** null and wild-type cells
- Standard cell culture reagents

Protocol:

- Cell Seeding:
  - One day prior to the assay, seed **TSPO1** null and wild-type cells into a Seahorse XF Cell Culture Microplate.
  - Optimize cell density for your specific cell type to ensure OCR readings are within the optimal range of the instrument. A typical starting point for many cell lines is 20,000 - 80,000 cells per well.
  - Include wells for background correction (media only).
  - Allow cells to adhere and grow overnight in a standard CO2 incubator.

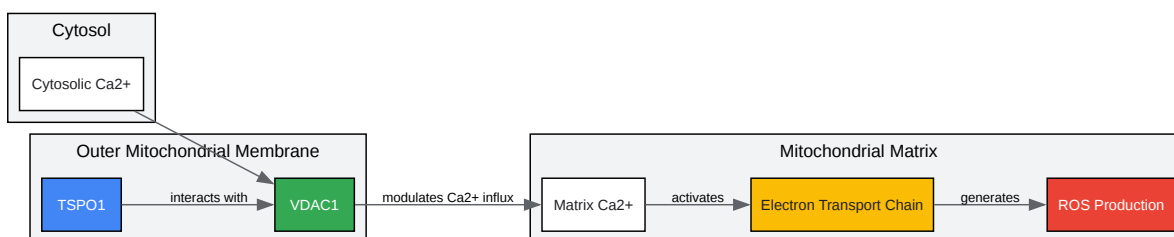
- Sensor Cartridge Hydration:
  - On the day before the assay, hydrate the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and incubating overnight at 37°C in a non-CO2 incubator.
- Assay Medium Preparation:
  - On the day of the assay, prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine to final concentrations of 10 mM, 1 mM, and 2 mM, respectively.
  - Warm the medium to 37°C and adjust the pH to 7.4.
- Cell Plate Preparation:
  - Remove the cell culture medium from the Seahorse plate and wash the cells once with the prepared Seahorse XF assay medium.
  - Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
- Prepare and Load the Sensor Cartridge:
  - Prepare stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium.
  - Load the appropriate volumes of each compound into the corresponding injection ports of the hydrated sensor cartridge. Typical final concentrations are 1.0-2.0 µM for Oligomycin and FCCP, and 0.5-1.0 µM for Rotenone/Antimycin A.
- Run the Seahorse XF Assay:
  - Calibrate the sensor cartridge in the Seahorse XF Analyzer.
  - After calibration, replace the calibrant plate with the cell plate.

- Execute the Mito Stress Test protocol, which will measure basal OCR, followed by sequential injections of Oligomycin, FCCP, and Rotenone/Antimycin A to determine key mitochondrial parameters.
- Data Analysis:
  - After the run, normalize the OCR and ECAR data to cell number or protein concentration.
  - Use the Seahorse Wave software to calculate the parameters of mitochondrial function as outlined in the data presentation tables.

## Signaling Pathways and Experimental Workflows

### TSPO1 Signaling and Mitochondrial Function

**TSPO1** is known to interact with the Voltage-Dependent Anion Channel (VDAC1) on the outer mitochondrial membrane. This interaction is thought to influence mitochondrial calcium influx and the production of reactive oxygen species (ROS), both of which can impact mitochondrial respiration. The absence of **TSPO1** may disrupt these signaling pathways, leading to the observed metabolic changes.

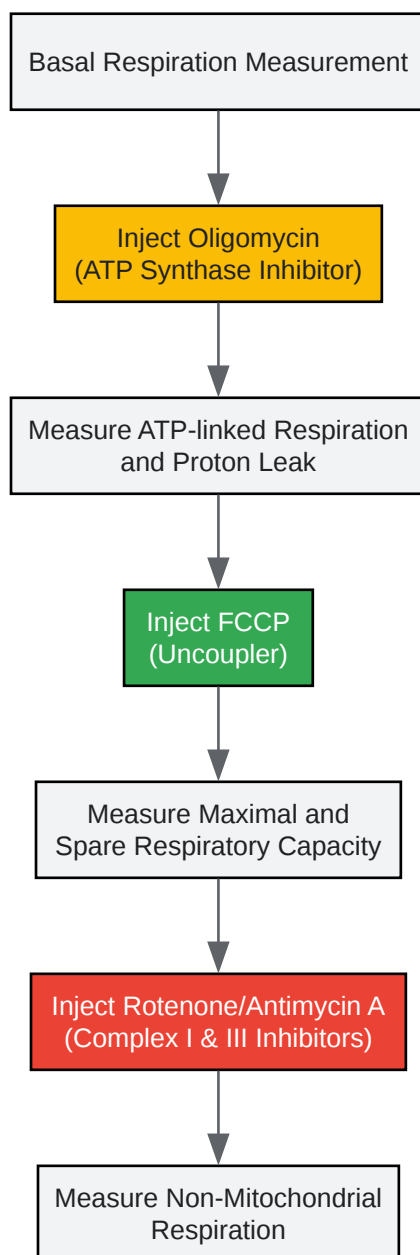


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Caption: **TSPO1**'s interaction with VDAC1 at the outer mitochondrial membrane influences mitochondrial calcium and ROS signaling.

### Seahorse XF Mito Stress Test Experimental Workflow

The Seahorse XF Mito Stress Test follows a logical progression of substrate additions to probe different aspects of mitochondrial function. The workflow diagram below illustrates this process.

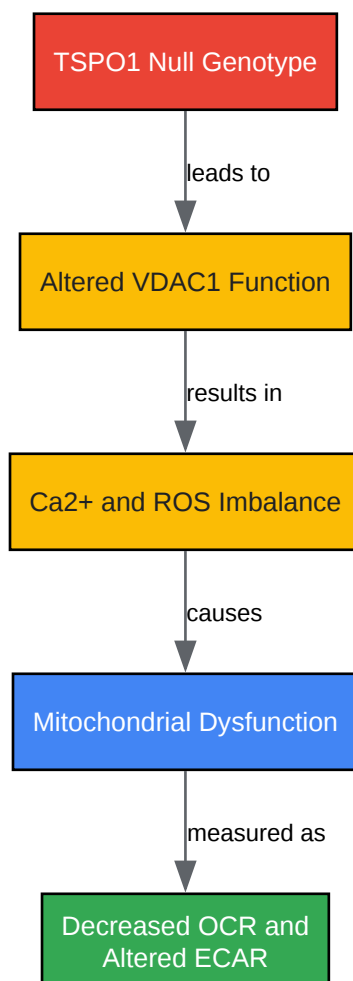


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Caption: The sequential injections in the Seahorse XF Mito Stress Test dissect mitochondrial respiration.

Logical Relationship of **TSPO1** Absence to Altered Mitochondrial Function

The absence of **TSPO1** initiates a cascade of events that ultimately leads to the observed impairment of mitochondrial respiration. This logical flow is depicted in the diagram below.



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Caption: The absence of **TSPO1** leads to measurable changes in mitochondrial function.

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#### Contact

Address: 3281 E Guasti Rd

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